molecular formula C10H16N4O2S2 B5698755 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide

Cat. No.: B5698755
M. Wt: 288.4 g/mol
InChI Key: NTHDROUEJLGJDS-UHFFFAOYSA-N
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Description

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine hydrate with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol at room temperature for several hours.

    Acetylation: The resulting thiadiazole intermediate is then acetylated using acetic anhydride to introduce the acetamido group.

    Thioether Formation: The acetylated thiadiazole is then reacted with tert-butylamine and a suitable thiolating agent to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or tert-butyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific enzyme targets and the biological context.

Comparison with Similar Compounds

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide can be compared with other thiadiazole derivatives, such as:

    5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: This compound is also known for its biological activities and is used as a carbonic anhydrase inhibitor.

    Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct reactivity and biological activities.

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S2/c1-6(15)11-8-13-14-9(18-8)17-5-7(16)12-10(2,3)4/h5H2,1-4H3,(H,12,16)(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHDROUEJLGJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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